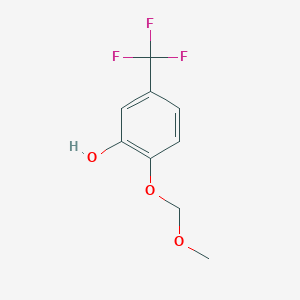
2-(Methoxymethoxy)-5-(trifluoromethyl)-phenol
Numéro de catalogue B8789477
Poids moléculaire: 222.16 g/mol
Clé InChI: JFMIRPYNKVULPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07319101B2
Procedure details


To a solution of 1-methoxymethoxy-4-trifluoromethyl-benzene (4.6 g, 22.31 mmol) in 60 mL dry THF cooled to −78° C., BuLi (21 mL of a 1.6 m sol. in hexane, 1.5 eq.) was added drop-wise via a syringe and the mixture was stirred at low temperature for 2 h, then the cooling bath was removed and the mixture was allowed to gradually warm to 0° C. during 30 min. After cooling again to −78° C., B(OCH3)3 (3.95 g, 38 mmol, 1.7 eq.) was added to the reaction and the stirring was continued for another 1.5 h at −78° C., then the solution was allowed to warm to −10° C. during 20 min. Re-cooling to −78° C. was followed by addition of H2O2 (5.82 mL of a 30% solution in H2O, 2 eq.) and NaOHaq (5.8 mL of a 5 m aqueous solution, 1.3 eq.). This solution was stirred 16 h at r.t., then saturated NH4Cl-solution was added and the mixture was extracted twice with 30 mL EtOAc. The pooled organic fractions were washed with saturated NaCl solution, dried over MgSO4 and evaporated in vacuo. The crude product was purified using flash chromatography (silica gel, hexane/EtOAc 4:1) to yield the desired product as a yellowish oil.






[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1.[Li]CCCC.B(OC)(OC)[O:21]C.OO.[NH4+].[Cl-]>C1COCC1.CCCCCC.O>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:12])([F:13])[F:14])=[CH:7][C:6]=1[OH:21] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COCOC1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
3.95 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at low temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling again to −78° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring was continued for another 1.5 h at −78° C.
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to −10° C. during 20 min
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This solution was stirred 16 h at r.t.
|
|
Duration
|
16 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with 30 mL EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The pooled organic fractions were washed with saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
